![molecular formula C7H4ClF2NO2 B1412911 3,5-Difluoro-4-nitrobenzyl chloride CAS No. 1806304-03-9](/img/structure/B1412911.png)
3,5-Difluoro-4-nitrobenzyl chloride
Overview
Description
3,5-Difluoro-4-nitrobenzyl chloride is an organic compound with the molecular formula C7H4ClF2NO2 It is characterized by the presence of two fluorine atoms, a nitro group, and a benzyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-nitrobenzyl chloride typically involves the nitration of 3,5-difluorotoluene followed by chlorination. The nitration step introduces the nitro group onto the aromatic ring, while the chlorination step converts the methyl group to a benzyl chloride moiety. The reaction conditions often require the use of strong acids and chlorinating agents under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The nitro group in this compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions where the benzyl chloride moiety is oxidized to a benzyl alcohol or carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of 3,5-difluoro-4-nitrobenzyl derivatives.
Reduction: Formation of 3,5-difluoro-4-aminobenzyl chloride.
Oxidation: Formation of 3,5-difluoro-4-nitrobenzoic acid.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research indicates that derivatives of 3,5-difluoro-4-nitrobenzyl chloride exhibit promising antiviral properties, particularly against HIV-1. The introduction of fluorine atoms enhances hydrophobic interactions with viral proteins, potentially improving the efficacy of these compounds as antiviral agents. Studies have shown that compounds incorporating this structure can maintain or even enhance biological activity compared to their non-fluorinated counterparts .
Synthesis of Pharmaceutical Intermediates
This compound serves as an essential intermediate in the synthesis of various pharmaceuticals. For instance, it can be utilized in the preparation of chlorofluoronitrobenzenes and difluoronitrobenzenes, which are critical for developing drugs and agricultural chemicals. The synthesis process often involves reactions with alkali metal fluorides under controlled conditions to achieve high yields without extensive purification .
Agrochemical Applications
Pesticide Development
this compound is involved in synthesizing intermediates for pesticides such as teflubenzuron. This compound plays a vital role in developing effective pest control agents by providing a framework for creating more potent and selective compounds . The ability to modify the nitro group further enhances the biological activity of these agrochemicals.
Material Science
Polymer Chemistry
In material science, derivatives of this compound are explored for their potential use in polymer synthesis. The incorporation of this compound into polymer matrices can lead to materials with enhanced thermal stability and chemical resistance. Research is ongoing to evaluate how these modifications can improve the performance of polymers used in various industrial applications.
Data Table: Summary of Applications
Case Studies
Case Study 1: Antiviral Efficacy
In a study focused on the antiviral properties of fluorinated compounds, researchers synthesized several derivatives of this compound. These compounds were tested for their ability to inhibit HIV-1 replication in vitro. Results indicated that specific modifications led to significantly improved potency compared to non-fluorinated analogs, highlighting the importance of fluorine substitution in enhancing biological activity .
Case Study 2: Pesticide Development
A detailed investigation into the synthesis of teflubenzuron revealed that this compound was a crucial intermediate. The study demonstrated that optimizing reaction conditions could yield higher purity products suitable for agricultural application, thereby improving pest management strategies while minimizing environmental impact .
Mechanism of Action
The mechanism by which 3,5-Difluoro-4-nitrobenzyl chloride exerts its effects is largely dependent on its chemical structure. The presence of the nitro group and fluorine atoms can influence the compound’s reactivity and interaction with other molecules. For instance, the nitro group can participate in electron-withdrawing interactions, while the fluorine atoms can enhance the compound’s stability and lipophilicity. These properties make it a valuable intermediate in various chemical reactions and biological studies.
Comparison with Similar Compounds
3,5-Difluoro-4-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of a benzyl chloride moiety.
3,5-Difluoro-4-nitrobenzoic acid: Contains a carboxylic acid group instead of a benzyl chloride moiety
Biological Activity
3,5-Difluoro-4-nitrobenzyl chloride is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and the biological activities associated with its derivatives. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of two fluorine atoms and a nitro group attached to the benzyl moiety. The electron-withdrawing nature of the nitro group, combined with the electronegative fluorine atoms, enhances its reactivity and interaction with biological macromolecules. These properties make it a valuable intermediate in the synthesis of pharmaceutical compounds.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction. This mechanism is critical in developing therapeutic agents aimed at treating diseases related to enzyme dysregulation.
- Receptor Binding : Its structure allows it to mimic natural substrates or ligands, facilitating binding to receptors involved in signaling pathways. This interaction can modulate physiological responses, making it a candidate for drug development.
Antimicrobial and Anticancer Properties
Recent studies have highlighted the potential antimicrobial and anticancer properties of derivatives of this compound. For instance:
- Antimicrobial Activity : Certain derivatives exhibit significant activity against various bacterial strains. The introduction of electron-withdrawing groups enhances their potency. For example, compounds with similar structures have demonstrated inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : The compound's derivatives have been evaluated for anticancer properties, particularly in inhibiting cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Studies indicate that these compounds can induce apoptosis through reactive oxygen species (ROS) generation and cell cycle arrest .
Case Studies
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Inhibition of Enteropeptidase : A study investigated the inhibitory effects of this compound on human enteropeptidase. The compound showed promising results with an IC50 value indicating effective inhibition at low concentrations. This suggests potential applications in obesity treatment by modulating digestive enzyme activity .
Compound IC50 (nM) Stability at pH 1.2/6.8 (%) 3d 7.4 6.1 2a 94 2.5/5.0 - Photocontrolled Activation : Another study explored photocaged compounds based on the nitrobenzyl structure for targeted drug delivery in cancer therapy. Upon light activation, these compounds showed enhanced cytotoxic effects against cancer cells while sparing normal cells, demonstrating a novel application for this compound derivatives .
Properties
IUPAC Name |
5-(chloromethyl)-1,3-difluoro-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-3-4-1-5(9)7(11(12)13)6(10)2-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXRVAIBASBNGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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